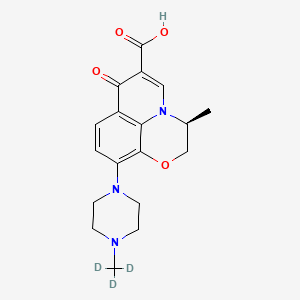

Defluoro Levofloxacin-d3

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24)/t11-/m0/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLIAKDHRADSBT-XTRIYBSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=C3C4=C(C=C2)C(=O)C(=CN4[C@H](CO3)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Advanced Derivatization of Defluoro Levofloxacin D3

Strategies for the Chemical Synthesis of Defluoro Levofloxacin (B1675101)

The generation of Defluoro Levofloxacin, also known as 9-Desfluoro Levofloxacin, can be approached through two primary strategies: building the molecule from the ground up (de novo synthesis) or modifying a pre-existing levofloxacin structure. synzeal.com

De novo synthesis involves constructing the tricyclic quinolone core from simpler, non-quinolone precursors. One documented pathway begins with the condensation of 2,4,5-trifluoro-3-hydroxybenzoic acid and (S)-2-amino-1-propanol. This reaction, typically conducted in a solvent like dimethylformamide (DMF) at elevated temperatures, forms the fundamental oxazinoquinoline backbone. Another approach starts from 3,4-difluoroaniline, which is functionalized and cyclized to build the required ring system. semanticscholar.org These multi-step sequences allow for the assembly of the core structure without a fluorine atom at the C-9 position, or with a group that can be easily removed or replaced in subsequent steps.

A more direct route to Defluoro Levofloxacin involves the selective removal of the fluorine atom from the C-9 position of levofloxacin or its immediate precursors. This transformation is a critical step and can be achieved through several chemical methods. The primary mechanism is often a nucleophilic aromatic substitution (SNAr), where the electron-deficient aromatic ring is attacked by a nucleophile, leading to the displacement of the fluoride (B91410) ion. smolecule.com

Common methods include:

Hydrolytic Elimination : This process uses alkaline conditions, such as treating levofloxacin with aqueous sodium hydroxide (B78521) (NaOH) at elevated temperatures (e.g., 80–100°C), to replace the fluorine atom with a hydroxyl group.

Chemical Reduction : The use of specific reducing agents can selectively cleave the carbon-fluorine bond. smolecule.com

Photodegradation : While not a primary synthetic method for bulk production, studies on the photodegradation of fluoroquinolones show that the carbon-fluorine bond can be labile under photochemical conditions, leading to defluorinated products. researchgate.netresearchgate.net

Electrochemical Degradation : Advanced oxidation processes, including electrocatalytic oxidation, can also lead to defluorination as part of the degradation pathway. mdpi.com

The efficiency of these reactions is highly dependent on parameters such as temperature, solvent choice, and the nature of the nucleophile. smolecule.com For instance, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can facilitate nucleophilic substitution. smolecule.com

Table 1: Comparison of Selective Defluorination Strategies

| Method | Reagents/Conditions | Mechanism | Key Considerations |

|---|---|---|---|

| Hydrolytic Elimination | Aqueous NaOH (1–2 M), 80–100°C, 4–6 hours | Nucleophilic Aromatic Substitution (SNAr) smolecule.com | Creates a hydroxyl group at the C-9 position which may require further modification. |

| Chemical Reduction | Various reducing agents smolecule.com | Reductive Cleavage | Selectivity of the reducing agent is crucial to avoid altering other parts of the molecule. |

| Photochemical Defluorination | UV irradiation (e.g., 254 nm) in aqueous solution researchgate.net | Photodegradation | Generally low yield and used in degradation studies, not ideal for synthesis. researchgate.netresearchgate.net |

The choice of starting materials is dictated by the synthetic strategy. For de novo pathways, fundamental building blocks are required, whereas defluorination methods begin with the fully formed levofloxacin molecule.

Key intermediates in the synthesis include:

Levofloxacin Carboxylic Acid : This is a crucial intermediate, particularly when the final step involves coupling the main body of the drug with the N-methylpiperazine side chain. sorbonne-nouvelle.frxml-journal.net

Oxazinoquinoline Backbone : In de novo synthesis, the formation of the (S)-(-)-7,8-difluoro-2,3-dihydro-3-methyl-4H- sorbonne-nouvelle.frCurrent time information in Bangalore, IN.benzoxazine is a pivotal step before further cyclization and substitution. guidechem.comacs.org

N-(tert-butoxycarbonyl)-3,4-difluoroaniline : This serves as a versatile starting material that can be functionalized at different positions to build the quinolone ring system. semanticscholar.org

Table 2: Starting Materials and Intermediates in Defluoro Levofloxacin Synthesis

| Synthetic Pathway | Starting Materials | Key Intermediates |

|---|---|---|

| De Novo Synthesis | 2,4,5-Trifluoro-3-hydroxybenzoic acid, (S)-2-amino-1-propanol | Oxazinoquinoline backbone |

| 3,4-Difluoroaniline semanticscholar.org | 2-substituted N-(tert-butoxycarbonyl)-3,4-difluoroaniline derivatives semanticscholar.org | |

| Selective Defluorination | Levofloxacin | 9-Hydroxy-Levofloxacin |

| Final Side-Chain Coupling | Defluoro-Levofloxacin Carboxylic Acid, N-Methylpiperazine sorbonne-nouvelle.frxml-journal.net | N/A |

Selective Defluorination Methods from Levofloxacin or its Precursors

Isotopic Labeling Methodologies for Defluoro Levofloxacin-d3

The introduction of deuterium (B1214612) into the Defluoro Levofloxacin structure is a precise process targeting the N-methyl group of the piperazine (B1678402) moiety. This stable isotope labeling creates a molecule that is chemically identical to the parent compound but has a higher mass, making it an ideal internal standard for mass spectrometry-based quantification. sorbonne-nouvelle.frxml-journal.net

Two main strategies are employed to introduce the trideuteromethyl (-CD3) group onto the piperazine ring.

Building Block Approach : This is a common and reliable method that involves synthesizing the deuterated N-methylpiperazine side chain separately and then attaching it to the defluorinated quinolone core. sorbonne-nouvelle.frxml-journal.netgoogle.com

Step 1 : Piperazine is used as the starting material. One of the nitrogen atoms is protected, often with a carbobenzoxy (CBZ) group by reacting it with benzyl (B1604629) chloroformate. sorbonne-nouvelle.frxml-journal.netgoogle.com

Step 2 : The protected CBZ-piperazine is then alkylated using a deuterated methyl source, typically iodomethane-d3 (B117434) (CD3I). sorbonne-nouvelle.frxml-journal.netgoogle.com This reaction forms CBZ-methylpiperazine-d3.

Step 3 : The CBZ protecting group is removed, yielding N-methylpiperazine-d3. sorbonne-nouvelle.frxml-journal.netgoogle.com

Step 4 : Finally, the N-methylpiperazine-d3 is coupled with the Defluoro-Levofloxacin carboxylic acid core to produce the final this compound product. sorbonne-nouvelle.frxml-journal.net

Direct H/D Exchange : An alternative route involves direct proton-deuteron exchange on the levofloxacin molecule itself, before or after the defluorination step. This can be achieved by treating the compound with deuterium oxide (D2O) under acidic conditions, which facilitates the exchange of the protons on the N-methyl group for deuterium atoms. smolecule.com

Table 3: Methodologies for Deuterium Incorporation

| Method | Key Reagents | Description | Purity/Yield |

|---|---|---|---|

| Building Block Synthesis | Piperazine, Benzyl chloroformate, Iodomethane-d3 (CD3I), Defluoro-Levofloxacin Carboxylic Acid sorbonne-nouvelle.frxml-journal.net | Multi-step synthesis of the deuterated side-chain followed by coupling to the core. | High isotopic abundance (>99 atom% D) and chemical purity (>98.5%) can be achieved. sorbonne-nouvelle.frxml-journal.net |

| Direct H/D Exchange | Levofloxacin or Defluoro Levofloxacin, Deuterium Oxide (D2O), Acid catalyst smolecule.comvulcanchem.com | Direct exchange of methyl protons with deuterium from a deuterated solvent. | Isotopic purity can exceed 99%. vulcanchem.com |

Achieving high isotopic purity and ensuring the retention of deuterium atoms throughout the synthesis and purification process is critical. Several factors must be carefully controlled to optimize the outcome.

Reaction Conditions : For direct exchange methods, parameters like temperature and reaction time are crucial. Studies on similar quinolones show that increasing the temperature can enhance the rate of deuterium incorporation, but it must be balanced to avoid degradation or side reactions. nih.gov

Solvent Choice : The use of deuterated solvents during the final synthesis and purification steps is essential to prevent "back-exchange," where the incorporated deuterium is replaced by protons from the solvent. vulcanchem.com

Stoichiometry : In the building block approach, using a stoichiometric excess of the deuterated reagent (e.g., iodomethane-d3) can help drive the methylation reaction to completion, maximizing the yield of the deuterated intermediate. vulcanchem.com

Purification : Chromatographic conditions must be optimized. It has been observed that deuterium-labeled compounds can have slightly different retention times in HPLC compared to their non-labeled analogs, which must be accounted for during purification and analysis. nih.gov Preventing over-deuteration at unintended sites is also a key consideration during process development. nih.gov

Table 4: Parameters for Optimization of Isotopic Labeling

| Parameter | Optimal Condition/Strategy | Rationale |

|---|---|---|

| Temperature | Controlled (e.g., -78°C for some steps, elevated for others) vulcanchem.comnih.gov | Prevents side reactions and degradation while ensuring sufficient reaction kinetics. |

| Reagent Stoichiometry | Slight excess of deuterating agent (e.g., 1.5 equivalents) vulcanchem.com | Drives the reaction to completion, maximizing yield. |

| Solvent System | Use of deuterated solvents (e.g., D2O, CD3COOD) vulcanchem.comnih.gov | Minimizes proton back-exchange and maintains high isotopic purity. |

| Reaction Time | Monitored to completion (e.g., 3 to 72 hours depending on the reaction) nih.gov | Ensures maximum incorporation without promoting impurity formation. |

| pH Control | Acidic catalysis for H/D exchange smolecule.comvulcanchem.com | Facilitates the exchange mechanism on the target methyl group. |

Targeted Chemical Transformations and Reaction Analysis

Oxidative Reactions and Resulting Products

The core structure of this compound is susceptible to oxidative degradation through various pathways, similar to its parent compound, levofloxacin. Studies on levofloxacin degradation using advanced oxidation processes (AOPs) reveal several transformation products that can be extrapolated to this compound. deswater.commdpi.commdpi.com Significant degradation has been noted under oxidative stress conditions. nih.gov

Key oxidative transformations identified through liquid chromatography-mass spectrometry (LC-MS) analysis include:

N-Oxidation: The formation of Levofloxacin N-oxide is a known degradation pathway, resulting from the oxidation of the nitrogen atom in the piperazine ring. researchgate.net

Piperazine Ring Opening: Oxidative attack by reactive species like hydroxyl (•OH) and superoxide (B77818) (•O₂⁻) radicals can lead to the cleavage of the piperazine ring. mdpi.commdpi.com

Decarboxylation: The carboxylic acid group at the C-3 position can be removed, leading to the formation of descarboxyl derivatives. deswater.comresearchgate.net

Demethylation: The N-methyl group on the piperazine ring (or in this case, the N-methyl-d3 group) can be cleaved. deswater.com In the photocatalytic degradation of levofloxacin, demethylation to yield a product with m/z 347 has been observed. deswater.com

Hydroxylation: The addition of hydroxyl groups to the aromatic ring is another potential oxidative modification. deswater.com

The following table summarizes the major oxidative degradation pathways and the resulting products, based on studies of levofloxacin.

| Oxidative Transformation | Resulting Product Type | Relevant m/z (for Levofloxacin) | Reference |

|---|---|---|---|

| N-Oxidation of Piperazine Ring | Levofloxacin-N-oxide | 378.1 | researchgate.net |

| Piperazine Ring Cleavage | Ring-opened fragments | 265 | mdpi.com |

| Decarboxylation | Descarboxyl-levofloxacin | 318.2 | researchgate.net |

| Demethylation | Desmethyl-levofloxacin | 348.2 | deswater.comresearchgate.net |

| Hydroxylation | Hydroxylated derivatives | N/A | deswater.com |

Reductive Reactions and Resulting Products

Reductive transformations of fluoroquinolones are primarily associated with the cleavage of the carbon-fluorine (C-F) bond. The synthesis of Defluoro Levofloxacin itself is a reductive process where the fluorine atom at the C-8 position of the levofloxacin core is removed.

Mechanisms for C-F bond cleavage include:

Electrochemical Reduction: Electrosynthesis offers a method for reductive C-F bond cleavage. rsc.orgresearchgate.net This can proceed via a stepwise dissociative electron transfer, forming a radical anion intermediate which then expels a fluoride ion. rsc.org

Photochemical Reduction: Under certain conditions, photoinduced reactions can lead to reductive defluorination. mdpi.comnih.gov For instance, the triplet excited state of a fluoroquinolone can be quenched to generate a radical anion, which subsequently loses a fluoride anion. mdpi.comnih.gov

Visible Light Photoredox Catalysis: This modern technique enables C-F bond cleavage under mild conditions by generating highly reactive radical anions through a single-electron transfer (SET) pathway. mdpi.com

The primary product of such a reductive reaction on levofloxacin is Defluoro Levofloxacin. Further reduction of the this compound structure is less common, as the quinolone core is relatively stable.

| Reductive Method | Mechanism | Primary Product | Reference |

|---|---|---|---|

| Electrochemical Hydrodefluorination | Stepwise dissociative electron transfer | Defluoro Levofloxacin | rsc.orgresearchgate.net |

| Photochemical Defluorination | Triplet state quenching, radical anion formation | Defluoro Levofloxacin | mdpi.comnih.gov |

| Visible Light Photoredox Catalysis | Single-Electron Transfer (SET) to form radical anion | Defluoro Levofloxacin | mdpi.com |

Substitution Reactions and Functional Group Modifications

Beyond the initial defluorination, the this compound structure allows for several substitution and functional group modifications, primarily at the C-7 piperazine ring and the C-3 carboxylic acid.

Nucleophilic Aromatic Substitution (SNAr): The synthesis of Defluoro Levofloxacin from Levofloxacin is a prime example of a nucleophilic aromatic substitution reaction, where a nucleophile replaces the fluorine atom. smolecule.com This reaction often proceeds through a concerted mechanism rather than a stepwise addition-elimination sequence. nih.gov The efficiency of this defluorination can be influenced by the choice of nucleophile and reaction conditions. smolecule.comannualreviews.org Spontaneous defluorination can also occur via reaction with biological nucleophiles like amino acids. annualreviews.orgresearchgate.net

Carboxylic Acid Derivatization: The C-3 carboxylic acid group is a key site for modification. It can be converted into a variety of other functional groups, such as amides, esters, and hydrazides, to alter the molecule's properties. rsc.orgrsc.orgimpactfactor.org For example, the carboxylic acid can be coupled with various amines or amino acids using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). proquest.commdpi.com

The following table details examples of functional group modifications at the carboxylic acid position of levofloxacin, which are applicable to its defluorinated-d3 analog.

| Reagent/Condition | Modification Site | Resulting Functional Group | Reference |

|---|---|---|---|

| Hydrazine Hydrate (NH₂NH₂) | C-3 Carboxylic Acid | Carbohydrazide | rsc.org |

| Ethyl Acetoacetate | C-3 Carboxylic Acid (via carbohydrazide) | Pyrazolone ring | rsc.org |

| Amines/Amino Acids with DCC/HOBT or HBTU/DIPEA | C-3 Carboxylic Acid | Amide | proquest.commdpi.com |

| Methanol (B129727)/H₂SO₄ | C-3 Carboxylic Acid | Methyl Ester | rsc.org |

Derivatization for Enhanced Spectroscopic or Chromatographic Properties (e.g., Thionation)

To improve analytical detection, this compound can be derivatized to enhance its spectroscopic or chromatographic characteristics.

Thionation: A notable derivatization is the replacement of the C-4 carbonyl oxygen with a sulfur atom to create a thionated analog. nih.govdntb.gov.uanih.govresearchgate.net This modification significantly alters the molecule's electronic properties. nih.gov Thionated levofloxacin exhibits a distinct absorption peak at a maximum wavelength (λmax) of 404 nm, a region where the parent compound has minimal absorption. nih.govnih.govresearchgate.net This new chromophore provides a unique spectroscopic handle for detection and quantification. nih.gov

Oxidative Coupling for Spectrophotometry: Another method involves an oxidative coupling reaction with a chromogenic reagent. For instance, levofloxacin can be reacted with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of an oxidizing agent like Cerium(IV). tandfonline.comresearchgate.nettandfonline.comresearcher.life This reaction produces a stable, greenish-blue product with a strong absorbance at approximately 629 nm, enabling sensitive kinetic spectrophotometric determination. tandfonline.comtandfonline.comresearcher.life Such a method could be adapted for the quantification of this compound.

The table below summarizes these derivatization techniques for enhanced analysis.

| Derivatization Method | Reagents | Analytical Enhancement | λmax (nm) | Reference |

|---|---|---|---|---|

| Thionation | Lawesson's reagent (or similar) | Creates new, distinct absorption peak | 404 | nih.govnih.govresearchgate.net |

| Oxidative Coupling | MBTH, Cerium(IV) | Forms intensely colored product for spectrophotometry | 629 | tandfonline.comtandfonline.comresearcher.life |

Advanced Analytical Characterization and Quantitative Methodologies

Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatographic methods are fundamental in the analysis of pharmaceutical compounds, enabling the separation of complex mixtures and the quantification of individual components. For Defluoro Levofloxacin-d3, a variety of techniques are utilized to ensure its proper identification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the impurity profiling and quantification of pharmaceutical substances. researchgate.net In the context of Levofloxacin (B1675101) and its related compounds, HPLC methods are developed and validated to separate the active pharmaceutical ingredient (API) from its impurities, including Defluoro Levofloxacin. sphinxsai.comcaribjscitech.com These methods are crucial for quality control, ensuring that the levels of impurities are within the stringent limits set by regulatory authorities. sphinxsai.com

A typical HPLC method for this purpose utilizes a reversed-phase column, such as a C18 column, with a mobile phase consisting of a buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724). caribjscitech.comresearchgate.net The separation is often achieved through a gradient or isocratic elution. sphinxsai.comresearchgate.net Detection is commonly performed using a UV detector at a wavelength where both the main compound and its impurities exhibit significant absorbance. caribjscitech.comresearchgate.net

Method validation is a critical aspect, encompassing parameters such as specificity, linearity, accuracy, precision, and the limit of detection (LOD) and limit of quantification (LOQ). sphinxsai.comcaribjscitech.com For instance, a validated HPLC method for Levofloxacin and its impurities demonstrated good resolution between all components, with the peak purity angle being less than the peak purity threshold, indicating spectral homogeneity. sphinxsai.com The accuracy of such methods is typically established over a range from the LOQ to 150% of the target concentration. sphinxsai.com

Table 1: Example of HPLC Method Parameters for Levofloxacin and Impurity Analysis

| Parameter | Condition |

| Column | Cosmosil C18 (250mm x 4.6mm), 5µm sphinxsai.com |

| Mobile Phase | Buffer and Methanol (68:32 v/v) sphinxsai.com |

| Elution | Isocratic sphinxsai.com |

| Detector | UV at 294 nm researchgate.net |

| Flow Rate | 0.7 mL/min caribjscitech.com |

| Column Temperature | 42°C caribjscitech.com |

Forced degradation studies are also performed to demonstrate the stability-indicating nature of the HPLC method, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light. sphinxsai.comresearchgate.net This ensures that any degradation products that might form during the shelf-life of the drug can be effectively separated and quantified. sphinxsai.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. mdpi.com This combination is invaluable for the structural elucidation of unknown impurities and for trace analysis. sgs.com In the analysis of this compound, LC-MS/MS plays a crucial role in confirming its identity and quantifying it at very low levels.

The process involves separating the components of a mixture by LC, followed by their introduction into the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). msu.edu For this compound, the deuterated internal standard, a specific precursor ion is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification. nih.gov

For example, in the analysis of Levofloxacin, the precursor ion [M+H]⁺ at m/z 362.2 is fragmented to a product ion at m/z 318.2. nih.gov For the deuterated analog, Levofloxacin-d3, the precursor ion is observed at m/z 365.168. nih.gov This mass shift of +3 confirms the presence of three deuterium (B1214612) atoms. The fragmentation pattern provides structural information, aiding in the definitive identification of the compound. scirp.org

LC-MS/MS methods are validated for parameters such as accuracy, precision, recovery, and matrix effects. nih.gov The high sensitivity of this technique allows for the detection and quantification of analytes at nanogram per milliliter (ng/mL) levels. nih.gov

Table 2: Example of LC-MS/MS Parameters for Fluoroquinolone Analysis

| Parameter | Condition |

| LC Column | BEH C18 (2.1 × 100 mm, 1.7 µm) nih.gov |

| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid in water nih.gov |

| Ionization Source | Electrospray Ionization (ESI) nih.gov |

| Mass Analyzer | Triple Quadrupole nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor Ion (Levofloxacin) | m/z 362.2 nih.gov |

| Product Ion (Levofloxacin) | m/z 318.2 nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) in Related Substance Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. While less common for non-volatile compounds like fluoroquinolones in their native state, GC-MS can be employed for the analysis of related substances after chemical derivatization. jfda-online.com Derivatization increases the volatility of the analyte, making it suitable for GC analysis. jfda-online.com

GC-MS offers high chromatographic resolution and is a powerful tool for the identification of unknown compounds through the comparison of their mass spectra with spectral libraries. frontiersin.org In the context of related substance analysis, GC-MS can be used to identify and quantify volatile impurities that may not be readily detected by HPLC. The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns that serve as a fingerprint for a particular compound. mdpi.com

While direct application to this compound is not widely reported, the principles of GC-MS make it a valuable tool in a comprehensive impurity profiling strategy, especially for identifying potential by-products from the synthesis process.

Spectroscopic Techniques for Definitive Structural Elucidation and Differentiation

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. mdpi.comscirp.org This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental formulas. msu.edu

For this compound, HRMS would be used to confirm its exact molecular weight, which will differ from the unlabeled compound by the mass of three deuterium atoms minus the mass of three protium (B1232500) atoms. The high mass accuracy of HRMS helps to unequivocally confirm the elemental formula. scirp.org

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument provide high-resolution fragmentation data. scirp.orgbiorxiv.org The fragmentation pattern of this compound can be compared to that of unlabeled Defluoro Levofloxacin and Levofloxacin itself. The mass shifts in the fragment ions containing the deuterium labels provide further confirmation of the location of the isotopic labels within the molecule. scirp.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Key characteristic peaks for the parent compound, levofloxacin, which would be largely conserved in its defluorinated and deuterated analog, include:

A peak around 1724 cm⁻¹ corresponding to the carbonyl group (C=O) stretching vibration.

A broad band in the region of 3600-3100 cm⁻¹ which is attributed to the O-H stretching of the carboxylic acid and N-H stretching of the piperazinyl group.

Stretching vibrations of the C-O bond in the ether linkage and carboxylic acid.

Bands associated with the aromatic ring C-H and C=C stretching.

The primary difference in the FTIR spectrum of this compound compared to levofloxacin would be the absence of the C-F stretching vibration and the presence of C-D stretching vibrations from the deuterated methyl group. The C-D stretching vibrations are expected to appear at a lower frequency (around 2100-2200 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹).

Table 1: Expected FTIR Characteristic Peaks for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 3600-3100 (broad) | Stretching |

| Piperazinyl N-H | 3600-3100 (broad) | Stretching |

| C-D (Deuterated Methyl) | ~2100-2200 | Stretching |

| Carbonyl (C=O) | ~1724 | Stretching |

| Aromatic C=C | ~1600-1450 | Stretching |

| Carboxylic Acid O-C=O | ~1542 (asymmetric) and 1472 (symmetric) | Stretching |

| Ether C-O | ~1240 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Differentiation

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule, particularly in conjugated systems known as chromophores. The chromophore of this compound is based on the quinolone ring system, which is responsible for its characteristic UV absorption.

The UV spectrum of levofloxacin in various solvents typically shows two main absorption maxima. One major peak is observed around 290-292 nm, and another can be seen at approximately 330 nm. These absorptions are attributed to π → π* and n → π* electronic transitions within the conjugated system of the molecule. The removal of the fluorine atom in this compound is expected to cause a slight shift in the absorption maxima (a hypsochromic or "blue" shift to a shorter wavelength) due to the alteration of the electronic properties of the chromophore. The deuteration of the methyl group is unlikely to have a significant impact on the UV-Vis spectrum.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Compound | Solvent System | Expected λmax (nm) | Electronic Transition |

| This compound | Methanol/Water | ~285-295 | π → π |

| This compound | Methanol/Water | ~320-330 | n → π |

The precise λmax values would need to be determined experimentally, but they are expected to be in the same region as levofloxacin, allowing for its detection and quantification using UV-Vis spectrophotometry.

Method Development and Validation for this compound as an Analytical Standard

The use of this compound as an internal standard in analytical methods, particularly in chromatography coupled with mass spectrometry, requires rigorous method development and validation. This ensures the reliability of quantitative analyses of levofloxacin and its related impurities in various matrices.

Assessment of Method Specificity and Selectivity

Specificity is the ability of an analytical method to measure the analyte of interest accurately and specifically in the presence of other components that may be expected to be present. For a method employing this compound as an internal standard, selectivity is crucial. This is typically assessed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer (MS).

The method's selectivity would be demonstrated by showing that this compound can be clearly separated from levofloxacin and other potential impurities or matrix components. The unique mass-to-charge ratio (m/z) of the deuterated standard in the mass spectrometer provides an additional layer of selectivity, allowing for its distinct detection even if it co-elutes with other compounds.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These parameters are critical for methods used to analyze trace levels of impurities or drugs in biological fluids.

For levofloxacin, various analytical methods have established LOD and LOQ values. For instance, a UV spectrophotometric method reported an LOD of 0.08 µg/mL and an LOQ of 0.25 µg/mL. Another study using a similar technique found an LOD of 0.0365 µg/ml and an LOQ of 0.1108 µg/ml. When using more sensitive techniques like HPLC-MS, the LOD and LOQ for levofloxacin and, by extension, its deuterated standard, would be significantly lower. The LOD and LOQ for a method using this compound would be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Table 3: Representative LOD and LOQ Values for Levofloxacin Analytical Methods

| Analytical Technique | Matrix | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| UV Spectrophotometry | Pharmaceutical Formulation | 0.08 | 0.25 | |

| UV Spectrophotometry | Bulk Drug | 0.0365 | 0.1108 | |

| HPLC | Pharmaceutical Formulation | 0.015 | 0.046 | |

| Spectrofluorometry | Pharmaceutical Products | 0.10 | Not Reported |

Evaluation of Analytical Precision, Accuracy, and Robustness

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For levofloxacin analysis, precision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Acceptable RSD values are typically below 2%.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is calculated. For levofloxacin, accuracy studies have shown recovery rates typically between 98% and 102%.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an

Role in Mechanistic Biological and Metabolic Research of Fluoroquinolones

Elucidation of Levofloxacin (B1675101) Metabolic Pathways Utilizing Deuterated Analogs

The use of deuterated compounds like Defluoro Levofloxacin-d3 is instrumental in mapping the metabolic fate of levofloxacin. The deuterium (B1214612) atoms act as a stable isotopic label, enabling precise tracking and quantification of metabolic products through mass spectrometry-based techniques. This approach provides a clearer picture of how the parent drug is processed in biological systems.

Metabolic studies have identified defluorination as a key transformation in the biotransformation of some fluoroquinolones. annualreviews.org This process involves the removal of a fluorine atom from the quinolone core, a reaction that can be catalyzed by cytochrome P450 enzymes. annualreviews.org While levofloxacin itself is largely excreted unchanged, the study of its defluorinated metabolites is crucial for a comprehensive understanding of all potential metabolic routes. wikipedia.orgnih.gov Anaerobic biodegradation studies of levofloxacin have also shown that defluorination is one of the primary degradation steps. nih.govresearchgate.net The use of this compound in metabolic studies helps to confirm and quantify the extent of this defluorination pathway by providing a distinct mass signature for the resulting metabolites.

In non-clinical settings, this compound is invaluable for tracing the metabolic journey of levofloxacin. In vitro systems, such as liver microsomes or cultured hepatocytes, and ex vivo models using isolated organs or tissues, allow for controlled experiments to identify and quantify metabolites. notulaebiologicae.ronih.govresearchgate.net For instance, studies using such systems can delineate the specific enzymes involved in the metabolic clearance of levofloxacin and its derivatives. drugbank.com The deuterium label in this compound provides a clear and unambiguous signal in analytical assays, facilitating the differentiation of drug-related material from endogenous compounds. nih.gov This is particularly useful in complex biological matrices where numerous other molecules are present.

Deuterated standards, including this compound, are essential for robust metabolic profiling. juniperpublishers.com They serve as ideal internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), due to their chemical similarity to the analyte of interest but distinct mass. nih.gov This ensures accurate quantification of metabolites by correcting for variations in sample preparation and instrument response. acs.org The use of deuterated analogs allows for "metabolic shunting" studies, where blocking one metabolic pathway by deuterium substitution can reveal alternative routes and provide a more complete metabolic map. juniperpublishers.comnih.gov This approach has been pivotal in understanding the metabolism of various drugs, and the principles are directly applicable to the study of fluoroquinolones like levofloxacin. researchgate.net

Tracing Metabolic Fate in in vitro and ex vivo Systems (Excluding Clinical Pharmacokinetics)

Mechanistic Investigations of Enzyme-Substrate Interactions

Beyond metabolism, this compound aids in the detailed examination of how fluoroquinolones interact with their bacterial enzyme targets. The structural similarity to the active metabolite allows it to be used as a probe in binding studies without the complication of initiating a potent antibacterial response.

Levofloxacin and other fluoroquinolones function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. wikipedia.orgcancer.gov These enzymes are responsible for managing the topology of bacterial DNA during replication and transcription. asm.orgnih.gov Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome. fortuneonline.orgnih.gov Defluoro Levofloxacin, as a derivative, is studied to understand how structural modifications, such as the absence of the fluorine atom, affect these binding interactions. smolecule.com While its antimicrobial activity may be reduced, its ability to bind to the active site of these topoisomerases provides valuable information about the specific molecular interactions that are critical for the inhibitory mechanism. smolecule.comnih.gov

Interactive Data Tables

Table 1: Properties of Levofloxacin and Defluoro Levofloxacin

| Property | Levofloxacin | Defluoro Levofloxacin |

| Molecular Formula | C₁₈H₂₀FN₃O₄ | C₁₈H₂₁N₃O₄ |

| Molecular Weight ( g/mol ) | 361.37 | 343.38 |

| Key Structural Difference | Contains a fluorine atom at the C-8 position of the quinolone core. | Lacks a fluorine atom at the C-8 position. |

| Primary Target | Bacterial DNA gyrase and topoisomerase IV wikipedia.org | Bacterial DNA gyrase and topoisomerase IV smolecule.com |

Table 2: Molecular Docking Binding Energies of Levofloxacin and its Analogs against E. coli DNA Gyrase

| Compound | Binding Energy (kcal/mol) |

| Levofloxacin | -7.2 researchgate.net |

| CH₃ analogue | -7.7 researchgate.net |

| OH analogue | -6.5 researchgate.net |

| NH₂ analogue | -6.8 researchgate.net |

| C=O analogue | -6.4 researchgate.net |

This table is based on a study of monosubstituted analogues of levofloxacin, where the fluorine atom was replaced by other functional groups. researchgate.net

Understanding Inhibition of Bacterial DNA Gyrase and Topoisomerase IV (Focus on Binding Interactions, Not Antimicrobial Activity)

Role in Studies Pertaining to Bacterial Resistance Mechanisms (Excluding Clinical Outcomes)

The challenge in combating bacterial resistance to fluoroquinolones like levofloxacin lies in understanding the precise mechanisms by which bacteria evade the drug's effects. Stable isotope-labeled compounds, such as this compound, are indispensable tools in research dedicated to elucidating these mechanisms at a molecular level. Their primary role is to serve as high-fidelity internal standards for quantification in advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). uni-muenchen.deacanthusresearch.com This allows for the precise measurement of the parent antibiotic, Levofloxacin, in complex biological matrices, which is crucial for studying resistance phenomena. researchgate.net

One of the most significant mechanisms of resistance is the active efflux of antibiotics from the bacterial cell, mediated by efflux pumps. researchgate.netnih.gov These pumps are membrane proteins that recognize and expel a wide range of compounds, preventing the antibiotic from reaching its intracellular targets—DNA gyrase and topoisomerase IV. nih.govnih.gov To confirm the role of a specific efflux pump in conferring resistance, researchers must accurately compare the intracellular concentration of the antibiotic in susceptible (wild-type) bacteria versus resistant bacteria that overexpress the pump. uobaghdad.edu.iqsysrevpharm.org

This is where this compound, or similar deuterated standards, becomes critical. plos.org In a typical experiment, both susceptible and resistant bacterial cultures are exposed to Levofloxacin. After incubation, the cells are harvested, and the intracellular drug is extracted. During the LC-MS/MS analysis of these extracts, a known quantity of this compound is added to each sample. Because the labeled standard is chemically and physically almost identical to the non-labeled Levofloxacin, it experiences the same variations during sample preparation and analysis, such as extraction loss or ionization suppression in the mass spectrometer. acanthusresearch.com By measuring the ratio of the signal from Levofloxacin to the constant signal from this compound, researchers can achieve highly accurate and reproducible quantification of the antibiotic's concentration inside the cells. uni-muenchen.de

The data table below illustrates the type of results obtained from such a study, highlighting the difference in drug accumulation between a wild-type (WT) bacterial strain and a mutant strain overexpressing an efflux pump (EFFLUX-OE).

Table 1: Comparative Intracellular Accumulation of Levofloxacin in Susceptible vs. Resistant Bacterial Strains This table presents representative data from a hypothetical experiment designed to investigate the role of efflux pumps in levofloxacin resistance. The quantification of intracellular levofloxacin is achieved using an LC-MS/MS method reliant on this compound as an internal standard to ensure accuracy.

| Bacterial Strain | Genotype/Phenotype | External Levofloxacin Concentration (µg/mL) | Measured Intracellular Levofloxacin Concentration (ng/mg protein) | Implied Mechanism |

|---|---|---|---|---|

| Strain A | Wild-Type (Susceptible) | 10 | 85.4 | Normal Accumulation |

| Strain B | Efflux Pump Overexpressor (Resistant) | 10 | 12.1 | Enhanced Efflux |

| Strain C | Wild-Type (Susceptible) | 20 | 168.2 | Normal Accumulation |

By enabling these precise measurements, this compound plays a crucial, albeit indirect, role in the fundamental research of antibiotic resistance. It provides the analytical rigor needed to validate hypotheses about resistance mechanisms, contributing to the broader effort to design new therapeutic strategies that can overcome or bypass these bacterial defenses. nih.gov

Advanced Research Perspectives and Future Directions for Defluoro Levofloxacin D3

Development of Novel Analytical Applications for Deuterated Fluoroquinolone Standards

The precision and accuracy of analytical measurements are fundamental to scientific research, particularly in fields like pharmaceutical analysis and environmental monitoring. clearsynth.com Deuterated internal standards, including Defluoro Levofloxacin-d3, are indispensable tools in modern analytical chemistry, primarily for techniques like liquid chromatography-mass spectrometry (LC-MS). clearsynth.comnih.gov The use of stable isotopes of hydrogen, specifically deuterium (B1214612) (D), allows for the clear differentiation between the internal standard and the analyte of interest. clearsynth.com

Deuterated standards are crucial for several reasons. They serve as reliable calibration reference points, which helps in reducing measurement errors. clearsynth.com They are essential for accurate quantitative analysis, where the concentration of a target compound is determined by comparing its instrumental response to that of the known concentration of the co-eluting deuterated standard. clearsynth.comaptochem.com This is particularly important for compensating for "matrix effects"—interference from other compounds in a complex sample—and for variations in extraction recovery, injection volume, and ionization efficiency. clearsynth.comaptochem.comtexilajournal.comscispace.com The use of deuterated standards like this compound ensures that analytical methods are robust, reliable, and validated according to international guidelines. clearsynth.comtexilajournal.com

Research has demonstrated the superiority of stable isotopically labeled (SIL) internal standards over structural analogues in quantitative bioanalysis. scispace.com While structural analogues can be used, SIL internal standards provide significantly better precision because their chemical and physical properties are nearly identical to the analyte. scispace.com For instance, a study comparing an analogous internal standard to a SIL internal standard for a depsipeptide found that the variance was significantly lower with the SIL standard, indicating improved precision. scispace.com However, it is noted that deuterium-labeled compounds can sometimes exhibit slight differences in retention times compared to the non-labeled analyte. scispace.com

| Analytical Parameter | Function of Deuterated Internal Standard (e.g., this compound) | Reference |

|---|---|---|

| Calibration | Acts as a precise reference point to calibrate instruments and reduce measurement errors. | clearsynth.com |

| Quantitative Analysis | Enables accurate determination of analyte concentration by comparing its response to the standard. | clearsynth.comdvs.gov.my |

| Matrix Effect Compensation | Corrects for signal suppression or enhancement caused by interfering compounds in the sample matrix. | clearsynth.comtexilajournal.com |

| Process Control | Controls for variability in sample preparation, extraction recovery, and instrument injection. | aptochem.comscispace.com |

| Method Validation | Ensures the analytical procedure is robust, precise, and reliable. | clearsynth.com |

Exploration of Advanced Synthetic Methodologies for Related Chemical Entities

The synthesis of isotopically labeled compounds is a specialized field that is critical for producing the standards needed for advanced analytical and metabolic studies. The development of facile and scalable methods for deuteration is an area of active research. nih.govresearchgate.net For quinolone-based compounds, several synthetic strategies have been explored.

One prominent method involves the use of deuterated acetic acid (CH₃COOD). nih.govresearchgate.net Research on endochin-like quinolones (ELQs), which are also inhibitors of bacterial gyrase, has shown that this reagent can effectively deuterate the 2-methyl group of the quinolone core with high levels of deuterium incorporation (over 95%). nih.govresearchgate.net This method has proven to be scalable and can be applied to a parent compound or its prodrug forms. nih.gov

Other strategies for creating isotopically labeled fluoroquinolones involve targeting different parts of the molecule or using different isotopes for applications such as medical imaging. For example, fluoroquinolones have been labeled with radioactive isotopes like Technetium-99m (⁹⁹ᵐTc) and Fluorine-18 (¹⁸F) to create imaging agents for detecting bacterial infections. nih.govnih.gov The synthesis of [¹⁸F]trovafloxacin was achieved via a ¹⁸F for ¹⁹F exchange reaction, optimized for temperature and time to achieve high radiochemical purity. nih.gov Similarly, ⁹⁹ᵐTc-labeling involves complexing the technetium ion with the C3 carboxylate and C4 carbonyl groups of the quinolone structure, requiring a reducing agent like stannous chloride (SnCl₂·2H₂O). nih.govfrontiersin.org These advanced synthetic methods highlight the versatility of the fluoroquinolone scaffold for modification and isotopic labeling.

| Labeling Method | Reagents/Conditions | Application | Reference |

|---|---|---|---|

| Deuteration | Deuterated acetic acid (CH₃COOD), heat. | Internal standards for mass spectrometry. | nih.govresearchgate.net |

| Fluorine-18 Labeling | [¹⁸F]Fluoride, K₂CO₃, Kryptofix, heat (160°C). | Positron Emission Tomography (PET) imaging agents. | nih.gov |

| Technetium-99m Labeling | ⁹⁹ᵐTcO₄⁻, reducing agent (e.g., SnCl₂·2H₂O). | Single-Photon Emission Computed Tomography (SPECT) imaging agents. | nih.govfrontiersin.org |

Integration of Computational Chemistry for Predictive Modeling of Chemical Behavior and Interactions

Computational chemistry and in silico modeling have become powerful tools for predicting the biological activity and toxicological profiles of chemical compounds, including fluoroquinolones. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, in particular, are used to establish correlations between the chemical structures of molecules and their properties, such as antibacterial potency or toxicity. pku.edu.cnasm.org

Several studies have successfully applied QSAR modeling to the fluoroquinolone class. One study developed a model to predict the genotoxic potential of 20 different quinolone antibacterials. pku.edu.cn The model found that genotoxicity was dependent on hydrophobicity, represented by the octanol-water partition coefficient (logP), and electronic properties, specifically the energy of the highest occupied molecular orbital (HOMO). pku.edu.cn The energy of the lowest unoccupied molecular orbital (LUMO) was not found to be a significant factor. pku.edu.cn

Other research has focused on predicting the toxicity of fluoroquinolone mixtures, which is highly relevant for environmental risk assessment where parent compounds and their degradation products coexist. rsc.orgresearchgate.net Using machine-learning algorithms like random forest and support vector machine, a robust model was developed to predict the toxicity of binary fluoroquinolone mixtures to E. coli. rsc.org These models use 0D-2D descriptors to encode the structural features of the mixture components efficiently. rsc.orgresearchgate.net Furthermore, computational approaches have been used to predict fundamental pharmacokinetic properties, such as solubility and permeability, to classify fluoroquinolones according to the Biopharmaceutical Classification System (BCS). researchgate.net These predictive models are invaluable for designing safer, more effective drugs and for assessing the environmental risks of existing compounds. rsc.orgmdpi.com

| Predicted Property | Modeling Approach | Key Chemical Descriptors | Reference |

|---|---|---|---|

| Genotoxic Potential | QSAR | logP (hydrophobicity), HOMO (electronic properties) | pku.edu.cn |

| Antibacterial Activity (MIC) | QSAR with Linear Discriminant Analysis (LDA) and Multilinear Regression (MLR) | Topological Indices (TIs) | asm.org |

| Binary Mixture Toxicity | Mixture-QSAR with Machine Learning (e.g., Random Forest, SVM) | 0D-2D structural descriptors | rsc.orgresearchgate.net |

| BCS Classification (Solubility/Permeability) | Artificial Neural Network Ensembles | Physicochemical descriptors | researchgate.net |

Contribution to Fundamental Understanding of Fluoroquinolone Chemistry and Environmental Biogeochemistry

Fluoroquinolones are widely used in human and veterinary medicine, leading to their detection in various environmental compartments, including wastewater, rivers, soil, and sediments. nih.govmdpi.commdpi.com Their persistence and potential ecotoxicity are a growing concern. mdpi.comucp.pttandfonline.com Research into the environmental fate and biogeochemistry of these compounds is essential for understanding and mitigating their impact. Isotopically labeled standards like this compound can play a role as tracers in sophisticated studies of these processes.

A primary degradation pathway for fluoroquinolones in the environment is photodegradation. nih.gov Studies on levofloxacin (B1675101) have shown it is susceptible to degradation under UV or simulated solar light. mdpi.comnih.govrsc.org The degradation process involves several chemical transformations, including oxidation, dealkylation, and cleavage of the piperazine (B1678402) ring. nih.govnih.gov The rate of photodegradation is influenced by environmental factors such as pH, the presence of organic solvents, and the type of photocatalyst present (e.g., TiO₂, g-C₃N₄). mdpi.comrsc.orgsrce.hr For levofloxacin, which has two dissociation constants (pKa values), its charge state (cationic, neutral, or anionic) varies with pH, affecting its interaction with surfaces and its susceptibility to degradation. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.